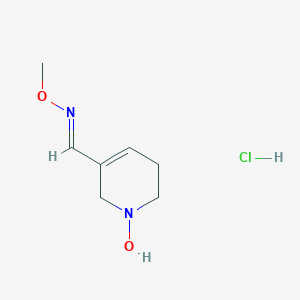
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime, monohydrochloride, (E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime, monohydrochloride, (E)-, also known as pyridoxal isonicotinoyl hydrazone (PIH), is a chelator that has been extensively studied for its potential therapeutic applications. PIH is a synthetic compound that has been developed as an iron chelator, which means it has the ability to bind to iron ions in the body and remove them. It has been studied for its potential use in treating a variety of diseases, including cancer, neurodegenerative disorders, and iron overload diseases.
Wirkmechanismus
PIH works by binding to iron ions in the body, which helps to remove excess iron from the body. This is important because excess iron can lead to oxidative damage and inflammation, which can contribute to the development of various diseases. In addition, PIH has been shown to have anti-tumor properties, which may be due to its ability to inhibit the growth of cancer cells.
Biochemische Und Physiologische Effekte
PIH has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, and to induce apoptosis (programmed cell death) in cancer cells. In addition, PIH has been shown to have anti-inflammatory properties, and to reduce oxidative stress in the body. PIH has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using PIH in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. In addition, PIH has been extensively studied, which means that there is a large body of research available on its properties and potential therapeutic applications. One limitation of using PIH in lab experiments is that it can be toxic at high concentrations, which means that careful dosing is required.
Zukünftige Richtungen
There are many potential future directions for research on PIH. One area of research could be to investigate its potential use in combination with other therapies for cancer treatment. Another area of research could be to investigate its potential use in treating other diseases, such as iron overload diseases and neurodegenerative disorders. Additionally, further research could be done to investigate the mechanisms of action of PIH, and to identify potential new therapeutic targets.
Synthesemethoden
PIH can be synthesized through a multi-step process. The first step involves the reaction of pyridine-2-carboxaldehyde with isonicotinic acid hydrazide to form 3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime, monohydrochloride, (E)- isonicotinoyl hydrazone. The product is then purified and converted to the monohydrochloride salt form.
Wissenschaftliche Forschungsanwendungen
PIH has been studied extensively for its potential therapeutic applications. It has been shown to have anti-tumor properties, and has been studied as a potential treatment for various types of cancer, including breast cancer, leukemia, and lung cancer. PIH has also been studied for its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. In addition, PIH has been studied for its ability to chelate iron in the body, and has been investigated as a potential treatment for iron overload diseases, such as hemochromatosis.
Eigenschaften
CAS-Nummer |
145427-94-7 |
|---|---|
Produktname |
3-Pyridinecarboxaldehyde, 1,2,5,6-tetrahydro-1-hydroxy-, O-methyloxime, monohydrochloride, (E)- |
Molekularformel |
C7H13ClN2O2 |
Molekulargewicht |
192.64 g/mol |
IUPAC-Name |
(E)-1-(1-hydroxy-3,6-dihydro-2H-pyridin-5-yl)-N-methoxymethanimine;hydrochloride |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-11-8-5-7-3-2-4-9(10)6-7;/h3,5,10H,2,4,6H2,1H3;1H/b8-5+; |
InChI-Schlüssel |
RSVMVWPICZVBAS-HAAWTFQLSA-N |
Isomerische SMILES |
CO/N=C/C1=CCCN(C1)O.Cl |
SMILES |
CON=CC1=CCCN(C1)O.Cl |
Kanonische SMILES |
CON=CC1=CCCN(C1)O.Cl |
Synonyme |
1-(1-hydroxy-5,6-dihydro-2H-pyridin-3-yl)-N-methoxy-methanimine hydroc hloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



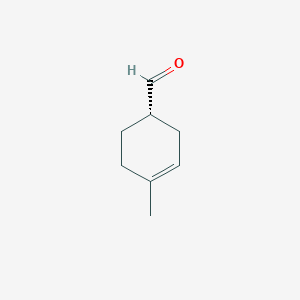



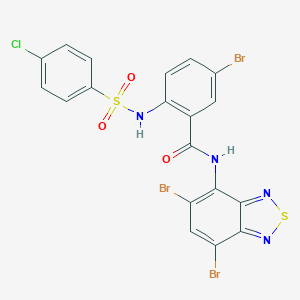
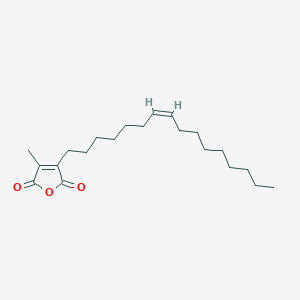
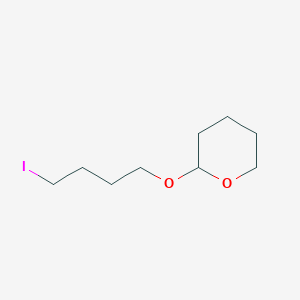
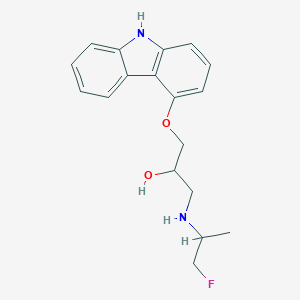
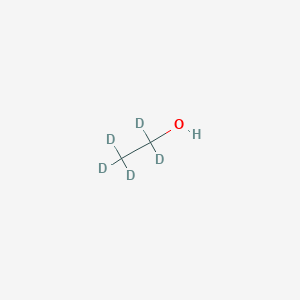
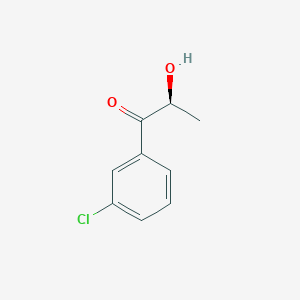
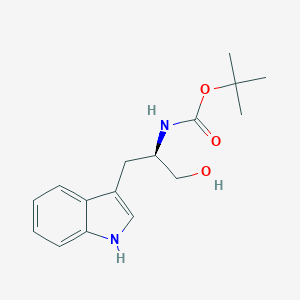
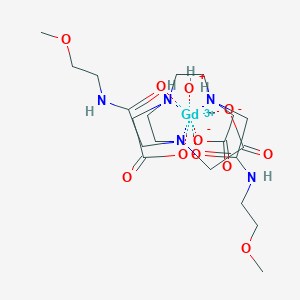
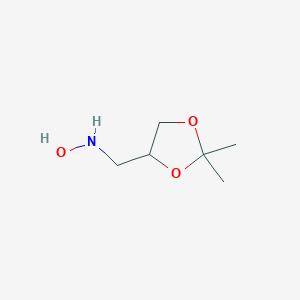
![Tert-butyl N-[(Z)-hex-2-enyl]carbamate](/img/structure/B126531.png)